4-Ethoxy-3-methoxybenzoyl chloride
Overview
Description
4-Ethoxy-3-methoxybenzoyl chloride is an organic compound characterized by its molecular formula C11H10ClO3. It is a derivative of benzoyl chloride, featuring an ethoxy group (-OCH2CH3) and a methoxy group (-OCH3) attached to the benzene ring. This compound is known for its reactivity and is commonly used in organic synthesis and various industrial applications.
Synthetic Routes and Reaction Conditions:
From 4-Ethoxy-3-methoxybenzoic Acid: The compound can be synthesized by reacting 4-ethoxy-3-methoxybenzoic acid with thionyl chloride (SOCl2) in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion.
From 4-Ethoxy-3-methoxyphenol: Another method involves the chlorination of 4-ethoxy-3-methoxyphenol using phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5). The reaction is conducted under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods: In an industrial setting, the compound is often produced on a larger scale using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Aqueous or alcoholic solutions of sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: 4-Ethoxy-3-methoxybenzoic acid or its esters.
Reduction: 4-Ethoxy-3-methoxybenzyl alcohol or amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-3-methoxybenzoyl chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Ethoxy-3-methoxybenzoyl chloride is similar to other benzoyl chloride derivatives, such as 4-methoxybenzoyl chloride and 3-methoxybenzoyl chloride. its unique combination of ethoxy and methoxy groups provides distinct chemical properties and reactivity. These differences make it particularly useful in specific applications where other compounds may not be as effective.
Comparison with Similar Compounds
4-Methoxybenzoyl chloride
3-Methoxybenzoyl chloride
4-Ethoxybenzoyl chloride
3-Ethoxybenzoyl chloride
Properties
IUPAC Name |
4-ethoxy-3-methoxybenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-8-5-4-7(10(11)12)6-9(8)13-2/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBKLOHBEVKOBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511281 | |
Record name | 4-Ethoxy-3-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3535-36-2 | |
Record name | 4-Ethoxy-3-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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